molecular formula C22H15N3O6 B2704079 (E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate CAS No. 326018-34-2

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate

Cat. No.: B2704079
CAS No.: 326018-34-2
M. Wt: 417.377
InChI Key: CDOVJXWSPMATDI-NTCAYCPXSA-N
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Description

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 4-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate
  • (2E)-2-cyano-3-(5-(3-nitrophenyl)-2-furyl)acrylic acid

Uniqueness

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications, making it a valuable compound in various fields of research and industry.

Biological Activity

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is a complex organic compound notable for its unique structural features, including a cyano group, a nitrophenyl moiety, and a furan ring. These components contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from diverse sources.

Structural Characteristics

The compound can be structurally represented as follows:

  • IUPAC Name : Methyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
  • Molecular Formula : C22H15N3O6
  • Molecular Weight : 405.37 g/mol

The presence of functional groups such as cyano and nitro significantly influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis methods:

  • Preparation of the Furan Ring : This is achieved through standard synthetic routes involving cyclization reactions.
  • Introduction of the Nitrophenyl Group : Electrophilic aromatic substitution is commonly used to attach the nitrophenyl moiety.
  • Cyano Group Addition : This is usually accomplished via nucleophilic substitution reactions.
  • Final Esterification : The benzoic acid derivative is esterified to yield the methyl ester.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the nitrophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting cell proliferation in several cancer cell lines, including those derived from human pancreatic and gastric cancers. For example, derivatives with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Electrophilic Interactions : The cyano group acts as an electrophile, potentially reacting with nucleophilic sites on proteins and nucleic acids.
  • Redox Reactions : The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may induce cellular damage and apoptosis.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-NitrothiopheneNitrophenyl groupAntimicrobial
4-MethylthiopheneMethyl group on thiopheneAnticancer
2-CyanoacrylamideCyano group with amideAnti-inflammatory

This table highlights the diversity within this class of molecules while emphasizing the unique combination of functional groups present in this compound that may confer distinct properties and activities .

Case Studies

Recent studies have investigated the compound's effects on various cancer cell lines using MTT assays to assess cell viability and cytotoxicity. For example, a study reported that derivatives similar to this compound exhibited significant cytotoxic effects at concentrations as low as 25 µM . These findings suggest that further exploration into this compound could yield valuable insights into its therapeutic potential.

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c1-30-22(27)18-7-2-3-8-19(18)24-21(26)15(13-23)12-17-9-10-20(31-17)14-5-4-6-16(11-14)25(28)29/h2-12H,1H3,(H,24,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOVJXWSPMATDI-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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